

In-Depth Technical Guide to Geraldol: A Flavonoid with Therapeutic Potential

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Compound of Interest

Compound Name: *Geraldol*

Cat. No.: *B191838*

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Abstract

Geraldol, a naturally occurring flavonoid and the primary active metabolite of the well-studied compound fisetin, is emerging as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of **Geraldol**'s chemical properties, experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways. With a Chemical Abstracts Service (CAS) number of 21511-25-1, **Geraldol** presents a promising scaffold for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This document is intended to serve as a foundational resource for researchers engaged in the investigation and application of this potent flavonoid.

Chemical and Physical Properties

Geraldol, systematically named 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one, is a flavonoid belonging to the flavonol subclass. Its chemical structure is characterized by a C6-C3-C6 backbone with hydroxyl and methoxy functional groups that contribute to its biological activity. A summary of its key chemical and physical properties is presented below for easy reference.

Property	Value	Citation
CAS Number	21511-25-1	
Molecular Formula	C ₁₆ H ₁₂ O ₆	
Molecular Weight	300.27 g/mol	
Appearance	Powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1]
Melting Point	Data not available. A related compound, 3,7-dihydroxy-2-(3- hydroxy-4-methoxyphenyl)-4H- 1-benzopyran-4-one, has a reported melting point of 288 °C.	[2]
Boiling Point	Data not available.	

Spectroscopic Data

The structural elucidation and identification of **Geraldol** are primarily achieved through various spectroscopic techniques. Below is a summary of available mass spectrometry data. While specific NMR and UV-Vis spectral data are not extensively published, general characteristics for flavonoids can be referenced for preliminary analysis.

Spectroscopic Data	Value	Citation
Mass Spectrometry (MS)	[M+H] ⁺ : 301.0707[M-H] ⁻ : 299.0561	
UV-Vis Spectroscopy	The UV spectrum of Geraldol is reported to be identical to that of its precursor, fisetin.	[3]
¹ H NMR Spectroscopy	Detailed spectral data not readily available.	
¹³ C NMR Spectroscopy	Detailed spectral data not readily available.	

Experimental Protocols

Pharmacokinetic Analysis of Fisetin Metabolism to Geraldol in Mice

This protocol is adapted from a study investigating the in vivo conversion of fisetin to **Geraldol**. [4][5]

Objective: To determine the pharmacokinetic profile of **Geraldol** following the administration of fisetin in mice.

Materials:

- Fisetin
- Male ICR mice
- LC-MS/MS system
- Solvents for extraction and chromatography (e.g., acetonitrile, formic acid)
- Internal standard for LC-MS/MS analysis

Procedure:

- **Animal Dosing:** Administer fisetin to mice via intravenous (i.v.) and oral (p.o.) routes at appropriate dosages (e.g., 2 mg/kg for i.v. and 100-200 mg/kg for p.o.).
- **Blood Sampling:** Collect blood samples from the mice at various time points post-administration.
- **Plasma Preparation:** Process the blood samples to obtain plasma.
- **Protein Precipitation:** Precipitate proteins from the plasma samples by adding a suitable solvent like acetonitrile.
- **LC-MS/MS Analysis:** Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both fisetin and **Geraldol**.
- **Pharmacokinetic Parameter Calculation:** Use the concentration-time data to calculate key pharmacokinetic parameters such as C_{max}, AUC, and bioavailability.

In Vitro Angiogenesis Inhibition Assay

This protocol outlines a general method to assess the anti-angiogenic properties of **Geraldol**.

Objective: To evaluate the inhibitory effect of **Geraldol** on endothelial cell migration and proliferation.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Cell culture medium and supplements
- **Geraldol** stock solution
- 96-well plates
- Matrigel or similar basement membrane matrix
- Microscope for imaging

Procedure:

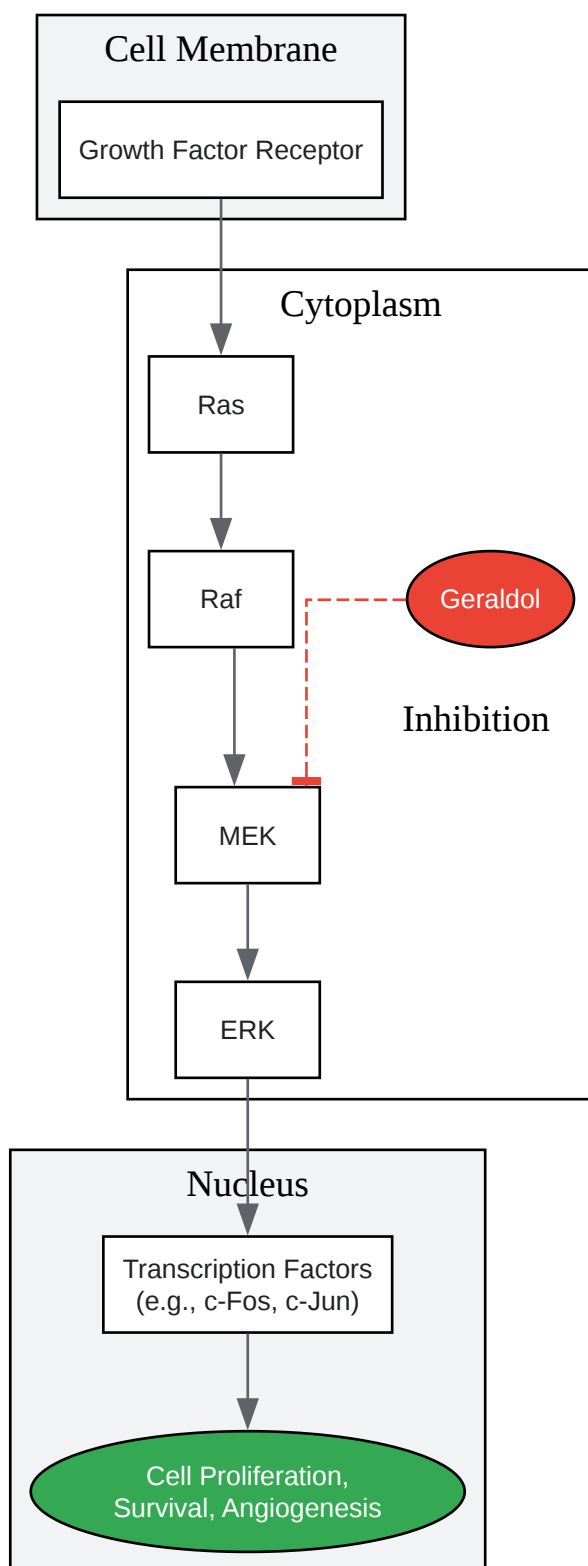
- Cell Culture: Culture HUVECs under standard conditions.
- Endothelial Cell Migration Assay (Wound Healing Assay):
 - Grow HUVECs to a confluent monolayer in a 96-well plate.
 - Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
 - Treat the cells with varying concentrations of **Geraldol**.
 - Monitor and image the closure of the wound over time to assess cell migration.
- Endothelial Cell Proliferation Assay:
 - Seed HUVECs in a 96-well plate at a low density.
 - Treat the cells with different concentrations of **Geraldol**.
 - After a set incubation period, assess cell proliferation using a suitable method (e.g., MTT assay, direct cell counting).

Signaling Pathways and Mechanism of Action

Geraldol, as a metabolite of fisetin, is believed to exert its biological effects through the modulation of several key signaling pathways implicated in cell growth, proliferation, and angiogenesis. While research is ongoing to fully elucidate its specific mechanisms, evidence suggests its involvement in the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Fisetin, the precursor to **Geraldol**, has been shown to inhibit this pathway, and it is hypothesized that **Geraldol** may have a more potent inhibitory effect.

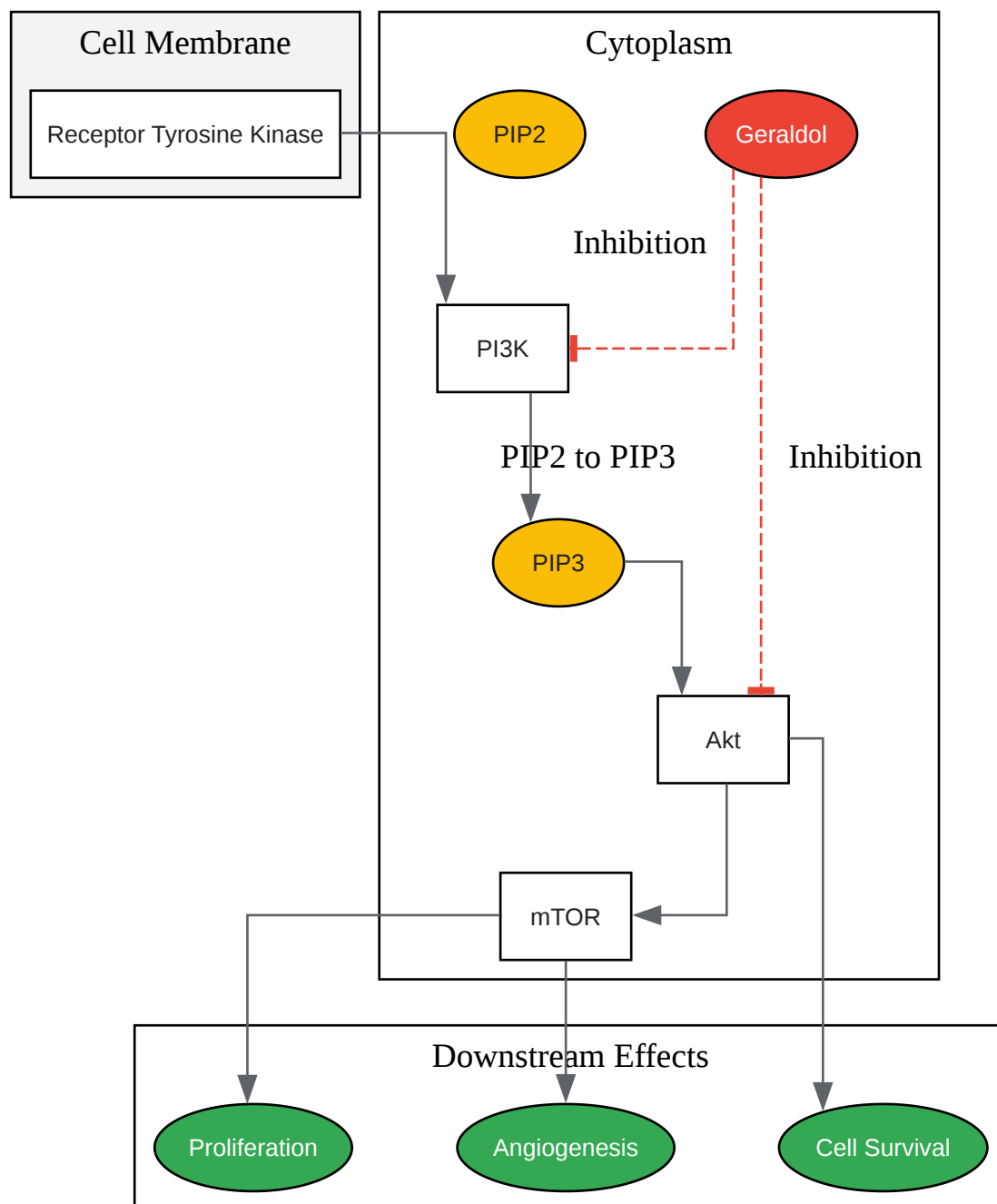


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Caption: Proposed inhibitory effect of **Geraldol** on the MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, proliferation, and angiogenesis. Aberrant activation of this pathway is frequently observed in cancer. Fisetin is known to modulate this pathway, and as its more potent metabolite, **Geraldol** is expected to exhibit stronger inhibitory effects.



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Caption: Postulated inhibitory mechanism of **Geraldol** on the PI3K/Akt signaling pathway.

Conclusion

Geraldol stands out as a promising natural compound with significant therapeutic potential, particularly in the context of cancer and inflammatory conditions. Its role as the more active metabolite of fisetin underscores the importance of studying not just parent compounds but also their metabolic derivatives. The information compiled in this technical guide, from its fundamental chemical properties to its interaction with key cellular signaling pathways, provides a solid foundation for further research and development. Future investigations should focus on elucidating the precise molecular targets of **Geraldol**, optimizing its synthesis, and conducting preclinical and clinical studies to validate its efficacy and safety in various disease models. The continued exploration of **Geraldol** is poised to unlock new avenues for the development of targeted and effective therapies.

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